7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Overview
Description
7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound with a quinoline core structure
Preparation Methods
The synthesis of 7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Chlorination and methylation: The quinoline core is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.
Pyridine substitution: The final step involves the substitution of pyridine groups at specific positions on the quinoline core, typically using pyridine and a suitable base under reflux conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include various quinoline derivatives with altered functional groups.
Scientific Research Applications
7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which 7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to therapeutic effects in diseases like cancer. The compound’s interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Compared to other quinoline derivatives, 7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both chloro and pyridine groups. Similar compounds include:
8-Methylquinoline: Lacks the chloro and pyridine substitutions, resulting in different chemical properties and applications.
2-(Pyridin-2-yl)quinoline: Similar structure but without the chloro and methyl groups, leading to variations in reactivity and biological activity.
Properties
IUPAC Name |
7-chloro-8-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-14-18(23)9-8-16-17(22(28)26-13-15-6-2-4-10-24-15)12-20(27-21(14)16)19-7-3-5-11-25-19/h2-12H,13H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOSMRVFVKCEPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=CC=N3)C4=CC=CC=N4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.